molecular formula C15H13N3OS B2872032 2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone CAS No. 1895100-39-6

2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B2872032
CAS No.: 1895100-39-6
M. Wt: 283.35
InChI Key: FTSQGEWZFGNMEQ-CXUHLZMHSA-N
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Description

2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which combines a furan ring with a thiazole ring, connected through a hydrazone linkage.

Preparation Methods

The synthesis of 2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 2-furaldehyde with 4-(4-methylphenyl)-1,3-thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the furan or thiazole rings are replaced with other groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies related to antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:

    2-Furaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone: This compound has an ethoxy group instead of a methyl group, which can affect its chemical and biological properties.

    2-Furaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone: The presence of a chlorine atom can significantly alter the reactivity and biological activity of the compound.

    2-Furaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone: The methoxy group can influence the compound’s solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-4-6-12(7-5-11)14-10-20-15(17-14)18-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSQGEWZFGNMEQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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